3-Bromo-2-ethoxypyridin-4-amine chemical structure and physical properties
3-Bromo-2-ethoxypyridin-4-amine chemical structure and physical properties
An In-depth Technical Guide to 3-Bromo-2-ethoxypyridin-4-amine: A Key Building Block for Pharmaceutical Innovation
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 3-Bromo-2-ethoxypyridin-4-amine, a pivotal chemical intermediate in modern medicinal chemistry. As a senior application scientist, the following content is structured to deliver not just data, but actionable insights into the compound's structure, properties, synthesis, and application, grounded in established scientific principles and practical laboratory experience.
Core Chemical Identity and Structural Elucidation
3-Bromo-2-ethoxypyridin-4-amine is a substituted pyridine derivative whose unique arrangement of functional groups—an amine, a bromine atom, and an ethoxy group—makes it a highly versatile reagent in organic synthesis.
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SMILES Code: NC1=C(Br)C(OCC)=NC=C1[2]
The strategic placement of these groups is critical. The 4-amino group and 2-ethoxy group are electron-donating, activating the pyridine ring, while the 3-bromo substituent serves as an excellent synthetic handle for a variety of cross-coupling reactions.
Chemical Structure Diagram:
Caption: Structure of 3-Bromo-2-ethoxypyridin-4-amine (CAS: 1232433-25-8).
Physicochemical Properties: A Summary for Practical Application
The physical properties of a compound dictate its handling, storage, and use in reactions. Below is a table summarizing the key physicochemical data for 3-Bromo-2-ethoxypyridin-4-amine.
| Property | Value/Information | Source(s) |
| Appearance | Typically a solid at room temperature. | [3] |
| Purity | Commercially available with ≥95% purity. | [1] |
| Solubility | Soluble in common organic solvents like dichloromethane, methanol, and DMSO. Limited solubility in water is expected. | Inferred from similar structures |
| Stability & Storage | Stable under normal laboratory conditions. Should be stored in a tightly sealed container in a dry, cool, and dark place. Incompatible with strong oxidizing agents. | [3][4] |
Note: Experimental data for melting point and boiling point are not consistently reported in public literature and should be determined empirically if required for specific applications.
Synthesis Strategy and Mechanistic Rationale
The synthesis of 3-Bromo-2-ethoxypyridin-4-amine can be approached via a logical, multi-step sequence starting from readily available materials. The following workflow is a robust and commonly employed strategy.
Synthetic Workflow Diagram:
Caption: Proposed synthetic pathway for 3-Bromo-2-ethoxypyridin-4-amine.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 2-Ethoxy-4-nitropyridine
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Causality: The chlorine atom at the C2 position of 2-chloro-4-nitropyridine is highly activated towards nucleophilic aromatic substitution by the strong electron-withdrawing effect of the para-nitro group. Sodium ethoxide serves as the nucleophile.
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Methodology:
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Dissolve 2-chloro-4-nitropyridine in absolute ethanol.
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Add a solution of sodium ethoxide in ethanol dropwise at room temperature.
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Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction, neutralize with a weak acid (e.g., acetic acid), and remove the solvent under reduced pressure.
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Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the intermediate.
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Step 2: Synthesis of 2-Ethoxypyridin-4-amine
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Causality: The nitro group must be reduced to an amine to provide the activating amino group for the subsequent bromination step. Catalytic hydrogenation or metal-acid reduction are common, effective methods.
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Methodology:
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Dissolve 2-ethoxy-4-nitropyridine in ethanol or methanol.
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Add a catalytic amount of Palladium on carbon (10% Pd/C).
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Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.
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Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate to obtain 2-ethoxypyridin-4-amine.
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Step 3: Synthesis of 3-Bromo-2-ethoxypyridin-4-amine
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Causality: The pyridine ring of 2-ethoxypyridin-4-amine is activated by two electron-donating groups (amino and ethoxy), making it susceptible to electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a mild and regioselective brominating agent that will preferentially substitute at the C3 position, which is ortho to the strongly activating amino group. A similar protocol is effective for the methoxy analogue.[5]
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Methodology:
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Dissolve 2-ethoxypyridin-4-amine in a suitable solvent such as acetonitrile or dichloromethane and cool to 0 °C.
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Add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.[6]
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Quench the reaction with aqueous sodium thiosulfate solution.
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Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.
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Purify the crude product by flash column chromatography (silica gel) to yield the final product.
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Core Applications in Drug Discovery and Development
The true value of 3-Bromo-2-ethoxypyridin-4-amine lies in its role as a versatile scaffold for building complex drug candidates. The bromine atom is a linchpin for introducing molecular diversity via palladium-catalyzed cross-coupling reactions.
Logical Relationship of Applications:
Caption: Key synthetic transformations and therapeutic target classes enabled by this scaffold.
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Suzuki Coupling: This reaction is fundamental for creating C-C bonds, allowing for the synthesis of biaryl compounds.[7] Many kinase inhibitors, which are crucial in oncology, feature biaryl cores.
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Buchwald-Hartwig Amination: This provides a powerful method for C-N bond formation, enabling the synthesis of diverse libraries of substituted aminopyridines. These structures are prevalent in drugs targeting CNS disorders and inflammatory pathways.
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Sonogashira Coupling: This reaction forms C-C triple bonds, introducing linear, rigid linkers into molecules, a useful strategy for probing protein binding sites.[8]
The ability to sequentially or orthogonally functionalize the amine and bromo groups makes this compound a cornerstone for combinatorial chemistry and the rapid generation of new chemical entities (NCEs).
Safety, Handling, and Disposal
Trustworthiness through Self-Validation: Adherence to safety protocols is non-negotiable. The information below is based on data for structurally related compounds and represents best practices. Always consult the specific Safety Data Sheet (SDS) from your supplier before use.
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Hazard Classification: Harmful if swallowed, causes skin irritation, and may cause serious eye irritation. May also cause respiratory irritation.[3][9]
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[4]
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Storage: Keep the container tightly closed in a dry and well-ventilated place.[3]
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.
By understanding these core principles, researchers and drug development professionals can effectively and safely leverage the synthetic potential of 3-Bromo-2-ethoxypyridin-4-amine to accelerate the discovery of new therapeutics.
References
- Fluorochem. (n.d.). 4-Amino-3-bromo-2-chloropyridine (CAS 215364-85-5).
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PubChem. (n.d.). 3-Amino-2-bromo-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
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NextSDS. (n.d.). 3-bromo-2-methoxypyridin-4-amine — Chemical Substance Information. Retrieved from [Link]
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NextSDS. (n.d.). 3-BROMO-4-ETHYLPYRIDIN-2-AMINE — Chemical Substance Information. Retrieved from [Link]
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NextSDS. (n.d.). 3-bromo-N-(4-methoxybenzyl)pyridin-2-amine — Chemical Substance Information. Retrieved from [Link]
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PubMed. (2015, June 15). Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. Retrieved from [Link]
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PMC. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]
- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
- Google Patents. (2001, June 11). EP2511844A2 - Advanced drug development and manufacturing.
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PMC. (n.d.). Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor. Retrieved from [Link]
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Chemical Synthesis Database. (2025, May 20). (2Z)-3-bromo-4-methoxy-2-pentene. Retrieved from [Link]
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